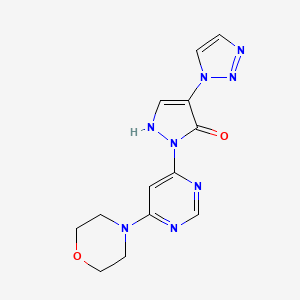

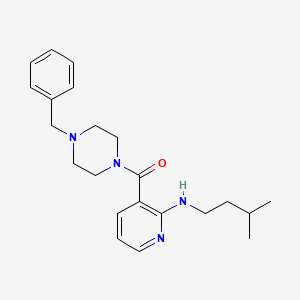

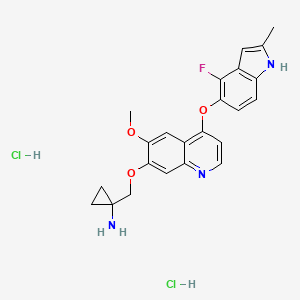

![molecular formula C28H30ClN7O2 B612115 (S)-3-(4-(2-(4-(2-(3-氯苯基)-2-羟乙基氨基)-2-氧代-1,2-二氢吡啶-3-基)-7-甲基-1H-苯并[d]咪唑-5-基)哌嗪-1-基)丙腈 CAS No. 468741-42-6](/img/structure/B612115.png)

(S)-3-(4-(2-(4-(2-(3-氯苯基)-2-羟乙基氨基)-2-氧代-1,2-二氢吡啶-3-基)-7-甲基-1H-苯并[d]咪唑-5-基)哌嗪-1-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-554417 is a novel inhibitor of IGF-IR, which inhibits IGF-IR and insulin receptor kinase activity and proliferation in vitro, and reduces tumor xenograft size in vivo. In a series of carcinoma cell lines, the IC50 for proliferation ranged from 120 nmol/L (Colo205) to >8.5 micromol/L (OV202). BMS-554417 treatment inhibited IGF-IR and insulin receptor signaling through extracellular signal-related kinase as well as the phosphoinositide 3-kinase/Akt pathway, as evidenced by decreased Akt phosphorylation at Ser473. At doses that inhibited proliferation, the compound also caused a G0-G1 arrest and prevented nuclear accumulation of cyclin D1 in response to LR3 IGF-I. In Jurkat T-cell leukemia cells, this agent triggered apoptotic cell death via the mitochondrial pathway. BMS-554417 was orally bioavailable and significantly inhibited the growth of IGF1R-Sal tumor xenografts in vivo. BMS-554417 is a member of a novel class of IGF-IR/insulin receptor inhibitors that have potential clinical applications because of their antiproliferative and proapoptotic activity in vitro and in vivo.

科学研究应用

抗菌和抗真菌应用

化合物 (S)-3-(4-(2-(4-(2-(3-氯苯基)-2-羟乙基氨基)-2-氧代-1,2-二氢吡啶-3-基)-7-甲基-1H-苯并[d]咪唑-5-基)哌嗪-1-基)丙腈在抗菌应用领域显示出前景。与该化合物相关的含唑哌嗪衍生物据报道表现出中等到显着的抗菌和抗真菌活性。具体而言,某些含唑哌嗪衍生物对所有测试菌株表现出显着且广谱的抗菌功效,表现出的活性与氯霉素和氟康唑等标准药物相当 (Gan、Fang 和 Zhou,2010)。此外,与 (S)-3-(4-(2-(4-(2-(3-氯苯基)-2-羟乙基氨基)-2-氧代-1,2-二氢吡啶-3-基)-7-甲基-1H-苯并[d]咪唑-5-基)哌嗪-1-基)丙腈相似的化合物已显示出显着的体外抗炎活性,在这个领域提供了潜在的治疗益处 (Ahmed、Molvi 和 Khan,2017)。

抗癌应用

某些与 (S)-3-(4-(2-(4-(2-(3-氯苯基)-2-羟乙基氨基)-2-氧代-1,2-二氢吡啶-3-基)-7-甲基-1H-苯并[d]咪唑-5-基)哌嗪-1-基)丙腈在结构上相关的哌嗪衍生物已证明具有抗癌潜力。例如,已评估铬并[4,3-b]吡啶衍生物的抗癌活性,对乳腺癌细胞系表现出显着的活性 (El Ghani、Elmorsy 和 Ibrahim,2022)。此外,发现与该化合物结构类似的化合物对癌细胞系在体外表现出显着的生长抑制活性,突出了它们作为抗癌剂的潜力 (Rashid、Husain 和 Mishra,2012)。

在化学合成中的应用

与 (S)-3-(4-(2-(4-(2-(3-氯苯基)-2-羟乙基氨基)-2-氧代-1,2-二氢吡啶-3-基)-7-甲基-1H-苯并[d]咪唑-5-基)哌嗪-1-基)丙腈在结构上相关的化合物已在化学合成和材料科学中找到应用。例如,已合成与该化合物相关的某些二氢-1,2,4-三嗪酮衍生物,并将其用于与烷酮的创新氧化 C-C 偶联反应中,表明它们在合成复杂有机分子中的用途 (El-Abadelah、Hodali、Zreid 和 Awwadi,2018)。

属性

CAS 编号 |

468741-42-6 |

|---|---|

产品名称 |

(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile |

分子式 |

C28H30ClN7O2 |

分子量 |

532.04 |

IUPAC 名称 |

3-[4-[2-[4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile |

InChI |

InChI=1S/C28H30ClN7O2/c1-18-14-21(36-12-10-35(11-13-36)9-3-7-30)16-23-26(18)34-27(33-23)25-22(6-8-31-28(25)38)32-17-24(37)19-4-2-5-20(29)15-19/h2,4-6,8,14-16,24,37H,3,9-13,17H2,1H3,(H,33,34)(H2,31,32,38)/t24-/m1/s1 |

InChI 键 |

VVIPLSCLYCWUQT-XMMPIXPASA-N |

SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCN(CC5)CCC#N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS554417; BMS 554417; BMS-554417. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

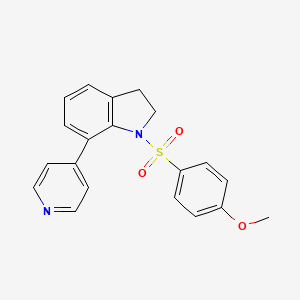

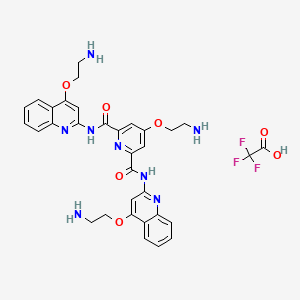

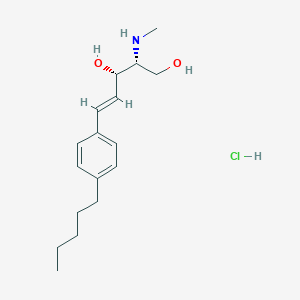

![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)

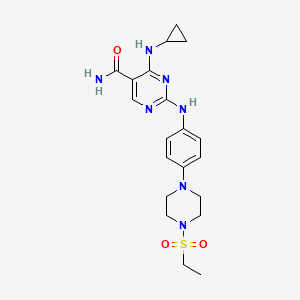

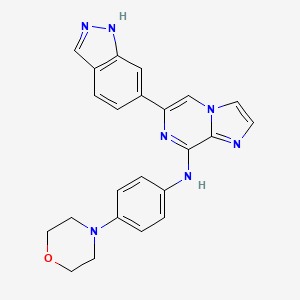

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

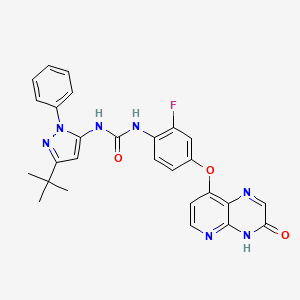

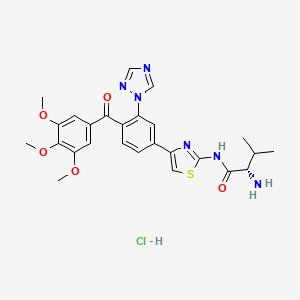

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)